(R)-(-)-1-(4-Bromophenyl)Ethyl Isothiocyanate
Overview
Description
®-(-)-1-(4-Bromophenyl)Ethyl Isothiocyanate is a chiral isothiocyanate compound characterized by the presence of a bromophenyl group attached to an ethyl isothiocyanate moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-1-(4-Bromophenyl)Ethyl Isothiocyanate typically involves the reaction of ®-(-)-1-(4-Bromophenyl)Ethanol with thiophosgene in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired isothiocyanate compound.
Industrial Production Methods
Industrial production of ®-(-)-1-(4-Bromophenyl)Ethyl Isothiocyanate may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
®-(-)-1-(4-Bromophenyl)Ethyl Isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.
Cycloaddition Reactions: It can participate in cycloaddition reactions with dienes and other unsaturated compounds to form heterocyclic structures.
Oxidation and Reduction: The bromophenyl group can undergo oxidation to form bromophenyl ketones or reduction to form bromophenyl alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. Reactions are typically carried out in polar solvents such as dichloromethane or acetonitrile at room temperature.
Cycloaddition Reactions: Reactions are often conducted in the presence of catalysts such as Lewis acids or transition metal complexes under mild to moderate temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Thioureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Dithiocarbamates: Formed from the reaction with thiols.
Heterocyclic Compounds: Formed from cycloaddition reactions.
Scientific Research Applications
®-(-)-1-(4-Bromophenyl)Ethyl Isothiocyanate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Medicine: Investigated for its potential as an anticancer agent and in the development of pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of ®-(-)-1-(4-Bromophenyl)Ethyl Isothiocyanate involves the reactivity of the isothiocyanate group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins and enzymes, potentially inhibiting their function or altering their activity. The bromophenyl group may also contribute to the compound’s overall biological activity by interacting with specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
®-(+)-1-(4-Bromophenyl)Ethyl Isothiocyanate: The enantiomer of the compound, which may exhibit different biological activities and reactivity.
4-Bromophenyl Isothiocyanate: Lacks the chiral ethyl group, resulting in different chemical and biological properties.
Phenyl Isothiocyanate: A simpler analog without the bromine substituent, used in similar applications but with different reactivity profiles.
Uniqueness
®-(-)-1-(4-Bromophenyl)Ethyl Isothiocyanate is unique due to its chiral nature and the presence of both bromophenyl and isothiocyanate functional groups. This combination imparts distinct reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
1-bromo-4-[(1R)-1-isothiocyanatoethyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNS/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-5,7H,1H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTNXBHZXWCFQE-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)Br)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426979 | |
Record name | AG-G-96609 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
745784-01-4 | |
Record name | 1-Bromo-4-[(1R)-1-isothiocyanatoethyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=745784-01-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AG-G-96609 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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